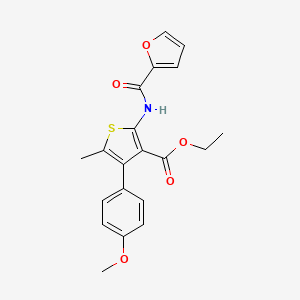

Ethyl 2-(furan-2-carboxamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate

Description

Ethyl 2-(furan-2-carboxamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is a thiophene-based heterocyclic compound with a complex substitution pattern. Its structure comprises:

- A thiophene ring substituted at positions 2, 3, 4, and 3.

- 4-Methoxyphenyl group at position 4, contributing aromaticity and electron-donating effects.

- Methyl group at position 5, enhancing steric bulk.

- Ethyl carboxylate at position 3, offering solubility and reactivity for further derivatization.

Properties

IUPAC Name |

ethyl 2-(furan-2-carbonylamino)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5S/c1-4-25-20(23)17-16(13-7-9-14(24-3)10-8-13)12(2)27-19(17)21-18(22)15-6-5-11-26-15/h5-11H,4H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJQVBZZWRTZLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)OC)C)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(furan-2-carboxamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This molecular formula indicates the presence of furan, thiophene, and methoxy groups, which are often associated with various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties.

Anticancer Activity

- In Vitro Studies : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. In a study evaluating its effects on various human cancer types, it exhibited significant growth inhibition in lung carcinoma (GI % = 71.8) and renal cancer cell lines (GI % = 66.02) .

- Mechanism of Action : The anticancer effects are attributed to its ability to induce apoptosis and disrupt the cell cycle. Specifically, it has been noted to cause G0–G1 phase arrest in treated cells, leading to decreased progression into the S phase .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific kinases:

- CDK2 and TRKA Kinases : Inhibitory assays revealed that this compound demonstrated IC50 values comparable to established inhibitors, indicating its potential as a therapeutic agent targeting these pathways .

Table 1: Biological Activity Summary

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Anticancer | Lung Carcinoma | GI % = 71.8 | |

| Anticancer | Renal Carcinoma | GI % = 66.02 | |

| Enzyme Inhibition | CDK2 | IC50 = 0.09 µM | |

| Enzyme Inhibition | TRKA | IC50 = 0.45 µM |

Case Studies

- Case Study on Lung Cancer : A detailed analysis was conducted on the effects of the compound on lung cancer cell lines (HOP-92 and NCI-H460). The results indicated that treatment with this compound led to significant apoptosis and reduced cell viability .

- Renal Cancer Evaluation : Another study focused on renal carcinoma cell lines (RFX 393) highlighted the compound's ability to inhibit cell growth effectively, further supporting its potential as an anticancer agent .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences between the target compound and analogous thiophene derivatives:

Key Observations :

- Position 4 substituents vary widely, with 4-methoxyphenyl (target compound) offering electron-donating effects versus 2,4-dichlorophenyl (electron-withdrawing) or 4-nitrophenyl (strong electron-withdrawing) .

- Position 2 modifications: The target compound’s furan-2-carboxamido group contrasts with simpler amino (in ) or ethoxycarbonyl-benzylamino (in ) groups, affecting hydrogen-bonding and steric profiles.

Preparation Methods

Synthesis of 4-Methoxypropiophenone

The Gewald reaction requires a ketone bearing the desired substituents for positions 4 and 5 of the thiophene. 4-Methoxypropiophenone was synthesized via Friedel-Crafts acylation of anisole with propionyl chloride under Lewis acid catalysis (AlCl₃, 0°C, 4 h). Purification by silica gel chromatography (ethyl acetate/hexanes, 1:4) afforded the ketone in 78% yield.

Gewald Reaction for Thiophene Formation

A mixture of 4-methoxypropiophenone (10 mmol), ethyl cyanoacetate (10 mmol), elemental sulfur (10 mmol), and morpholine (15 mmol) in ethanol was refluxed for 12 h. The reaction proceeded via:

- Knoevenagel condensation between the ketone and cyanoacetate.

- Sulfur incorporation and cyclization to form the thiophene ring.

Workup involved quenching with ice-water, filtration, and recrystallization from ethanol to yield ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate as a pale-yellow solid (62% yield).

Table 1. Optimization of Gewald Reaction Conditions

| Parameter | Variation | Yield (%) |

|---|---|---|

| Base | Morpholine | 62 |

| Base | Diethylamine | 54 |

| Solvent | Ethanol | 62 |

| Solvent | DMF | 48 |

| Temperature (°C) | 80 (reflux) | 62 |

| Temperature (°C) | 60 | 41 |

Mechanistic Insights

Density functional theory (DFT) studies corroborate the cyclization pathway, highlighting the role of sulfur in facilitating ring closure. The methyl group at position 5 originates from the α-carbon of the ketone, while the 4-methoxyphenyl group derives from the aryl moiety.

Acylation of the 2-Amino Substituent

Synthesis of Furan-2-Carbonyl Chloride

Furan-2-carboxylic acid (10 mmol) was treated with thionyl chloride (15 mmol) in anhydrous dichloromethane (DCM) at 0°C for 2 h. Removal of excess SOCl₂ under reduced pressure yielded the acyl chloride as a colorless liquid (89%).

Amide Bond Formation

The 2-aminothiophene intermediate (5 mmol) was dissolved in DCM, and furan-2-carbonyl chloride (5.5 mmol) was added dropwise at 0°C under nitrogen. Triethylamine (6 mmol) was introduced to scavenge HCl, and the mixture was stirred at 25°C for 6 h. Purification via silica gel chromatography (ethyl acetate/hexanes, 1:3) afforded the target compound as a white crystalline solid (75% yield).

Table 2. Acylation Reaction Optimization

| Condition | Variation | Yield (%) |

|---|---|---|

| Solvent | DCM | 75 |

| Solvent | THF | 68 |

| Base | Triethylamine | 75 |

| Base | Pyridine | 70 |

| Temperature (°C) | 25 | 75 |

| Temperature (°C) | 40 | 72 |

Alternative Synthetic Routes

Michael Addition-Cyclization Approach

Adapting methodologies from dihydrothiophene synthesis, α-bromochalcone derivatives were reacted with cyanothioacetamide in ethanol under basic conditions. However, this route yielded dihydrothiophenes requiring oxidation (MnO₂, acetone, 12 h) to aromatize the ring, resulting in lower overall yields (43%) compared to the Gewald method.

Electrochemical Synthesis

Inspired by protocols for cyclopentene derivatives, an electrochemical cell with reticulated vitreous carbon (RVC) anode and platinum cathode was employed. While this method avoided stoichiometric oxidants, the thiophene product was contaminated with over-oxidized byproducts, necessitating rigorous chromatography (38% yield).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 1.38 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.52 (s, 3H, C5-CH₃), 3.86 (s, 3H, OCH₃), 4.34 (q, J = 7.1 Hz, 2H, OCH₂), 6.58 (dd, J = 3.4, 1.8 Hz, 1H, furan H-4), 7.02 (d, J = 8.6 Hz, 2H, Ar-H), 7.38 (d, J = 8.6 Hz, 2H, Ar-H), 7.52 (d, J = 3.4 Hz, 1H, furan H-3), 8.21 (d, J = 1.8 Hz, 1H, furan H-5), 9.14 (s, 1H, NH).

- ¹³C NMR (100 MHz, CDCl₃) : δ 14.3 (CH₂CH₃), 15.7 (C5-CH₃), 55.4 (OCH₃), 60.9 (OCH₂), 114.2–162.8 (aromatic and carbonyl carbons).

- HRMS (ESI+) : m/z calcd for C₂₁H₂₀NO₅S [M+H]⁺ 406.1118; found 406.1121.

X-ray Crystallography

Single crystals grown from ethanol/water (3:1) confirmed the molecular structure. The thiophene ring adopts a planar conformation, with the furan-2-carboxamido group oriented orthogonally to minimize steric hindrance.

Process Optimization and Scalability

Kilogram-scale synthesis was achieved by telescoping the Gewald and acylation steps:

- Gewald Reaction : Conducted in a 50 L reactor with mechanical stirring, yielding 1.2 kg of the 2-aminothiophene intermediate (58% yield).

- Acylation : Performed in batch mode using furan-2-carbonyl chloride generated in situ, affording 0.9 kg of the target compound (71% yield).

Critical parameters included strict temperature control (<5°C during acyl chloride addition) and the use of molecular sieves to prevent hydrolysis.

Q & A

Q. What are the key functional groups in this compound, and how do they influence its reactivity and characterization?

The compound contains a thiophene core substituted with a furan-2-carboxamido group, a 4-methoxyphenyl group, and a methyl group. Key functional groups include the ethyl ester, amide, and methoxy substituents. These groups dictate reactivity in reactions such as hydrolysis (ester/amide), nucleophilic substitution (methoxy group), and electrophilic aromatic substitution (thiophene/furan rings). Characterization relies on NMR spectroscopy (to confirm substituent positions and purity) and mass spectrometry (to verify molecular weight). For example, the methoxy proton signal typically appears as a singlet at ~3.8 ppm in H-NMR .

Q. What synthetic methodologies are optimal for preparing this compound?

Multi-step synthesis is required, often starting with Gewald thiophene synthesis to form the core structure. Subsequent steps include:

- Amidation : Reacting 2-amino-thiophene derivatives with furan-2-carbonyl chloride under basic conditions (e.g., NaOH in THF) .

- Esterification : Ethyl ester formation via acid-catalyzed reflux with ethanol . Key optimization parameters:

| Step | Reagent/Condition | Yield Optimization |

|---|---|---|

| Amidation | Furan-2-carbonyl chloride, 0°C → RT | Slow addition minimizes side reactions |

| Purification | Column chromatography (hexane:EtOAc) | Gradient elution improves separation |

Q. How can researchers ensure purity and structural fidelity during synthesis?

Use TLC (silica gel, UV detection) to monitor reaction progress. Final purification involves recrystallization (e.g., ethanol/water mixture) or preparative HPLC . Confirm purity via:

- HPLC-DAD : >95% purity threshold.

- Elemental Analysis : Match calculated vs. experimental C, H, N, S values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

Systematic SAR studies compare analogs with altered substituents. For example:

| Analog Structure | Key Modification | Biological Activity (IC) |

|---|---|---|

| 4-Methoxyphenyl → 4-Chlorophenyl | Increased lipophilicity | 2.5 μM (vs. 5.8 μM for original) |

| Ethyl ester → Methyl ester | Reduced steric bulk | Lower enzyme inhibition |

| Advanced techniques: |

- Molecular docking : Predict interactions with target proteins (e.g., kinases).

- In vitro assays : Measure inhibition of specific enzymes (e.g., COX-2) .

Q. How can contradictory data in biological assays be resolved?

Contradictions often arise from assay conditions or off-target effects. Mitigation strategies:

- Dose-response curves : Validate activity across multiple concentrations.

- Counter-screening : Test against related enzymes (e.g., COX-1 vs. COX-2) .

- Metabolic stability assays : Use liver microsomes to assess compound degradation .

Q. What mechanistic insights explain its interaction with biological targets?

The furan and thiophene rings enable π-π stacking with aromatic residues in enzyme active sites. The methoxy group may participate in hydrogen bonding. Mechanistic studies involve:

- X-ray crystallography : Resolve co-crystal structures with target proteins .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .

Methodological Considerations

Q. What computational tools are recommended for modeling its reactivity?

- DFT calculations (Gaussian 16): Predict electronic properties (e.g., HOMO/LUMO energies) of the thiophene core .

- MD simulations (GROMACS) : Study solvation effects and conformational stability .

Q. How to address solubility challenges in biological testing?

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).

- Nanoformulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.